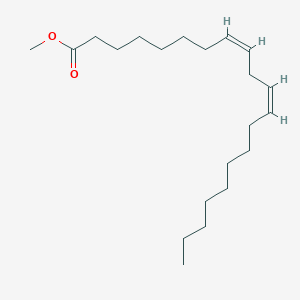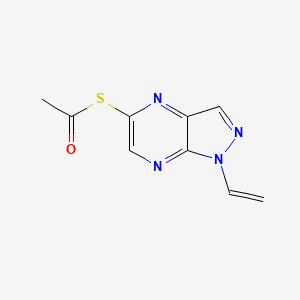
S-(1-Ethenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl) ethanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(1-Ethenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl) ethanethioate: is a chemical compound characterized by its unique structure, which includes a pyrazolo-pyrazine core with an ethenyl group and an ethanethioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(1-Ethenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl) ethanethioate typically involves the formation of the pyrazolo-pyrazine core followed by the introduction of the ethenyl and ethanethioate groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo-pyrazine ring system. Subsequent functionalization steps introduce the ethenyl and ethanethioate groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions: S-(1-Ethenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl) ethanethioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanethioate group to a thiol or thioether.
Substitution: The ethenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the substituent being introduced, but may include the use of strong bases or acids.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
S-(1-Ethenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl) ethanethioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as kinase inhibitors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of S-(1-Ethenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl) ethanethioate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. This interaction can disrupt cellular signaling pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in their substituents.
Pyrazolo[3,4-d]pyrimidines: Another class of compounds with a similar ring system but different functional groups.
Pyrazolo[4,3-e][1,2,4]triazines: These compounds also have a pyrazolo core but with additional nitrogen atoms in the ring system.
Uniqueness: S-(1-Ethenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl) ethanethioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethenyl and ethanethioate groups provide unique reactivity and potential for diverse applications.
Propiedades
Número CAS |
133280-15-6 |
|---|---|
Fórmula molecular |
C9H8N4OS |
Peso molecular |
220.25 g/mol |
Nombre IUPAC |
S-(1-ethenylpyrazolo[3,4-b]pyrazin-5-yl) ethanethioate |
InChI |
InChI=1S/C9H8N4OS/c1-3-13-9-7(4-11-13)12-8(5-10-9)15-6(2)14/h3-5H,1H2,2H3 |
Clave InChI |
PURDLONUZVWWIE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)SC1=CN=C2C(=N1)C=NN2C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


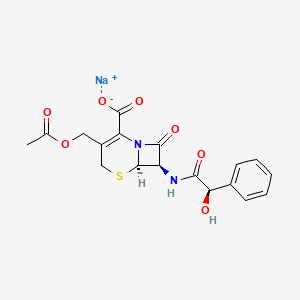
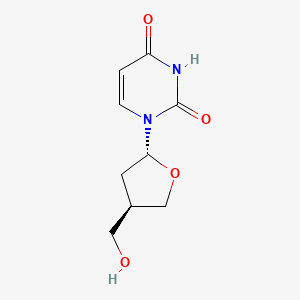

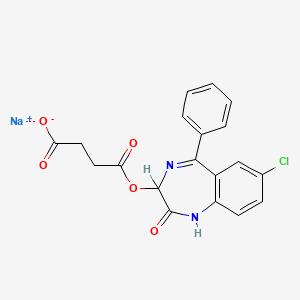
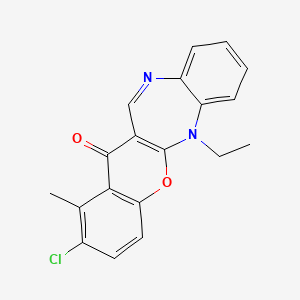
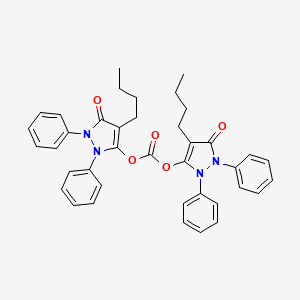
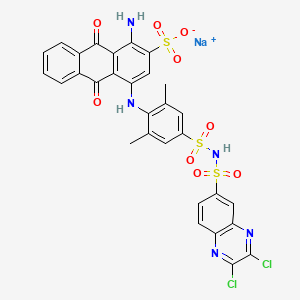


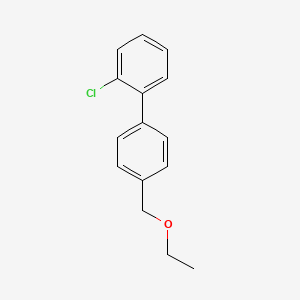
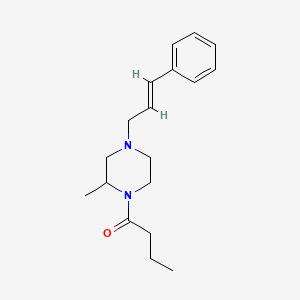
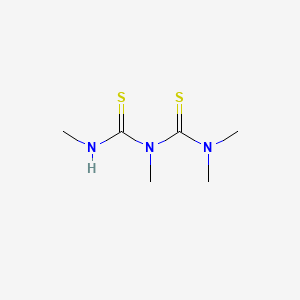
![(E)-but-2-enedioic acid;8-chloro-1-[(4-methylpiperazin-1-yl)methyl]-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B12727654.png)
